4-(5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine
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Overview
Description
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine is a complex organic compound that features a brominated pyridine ring, a tetrahydropyran moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine typically involves multiple steps:
Bromination: The starting material, 2-hydroxypyridine, undergoes bromination to introduce the bromine atom at the 5-position.
Protection: The hydroxyl group is protected using tetrahydropyran to form a tetrahydropyranyl ether.
Morpholine Introduction: The protected brominated pyridine is then reacted with morpholine under suitable conditions to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and morpholine moieties.
Hydrolysis: The tetrahydropyranyl ether can be hydrolyzed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the pyridine or morpholine rings.
Reduction: Reduced forms of the pyridine or morpholine rings.
Hydrolysis: Regeneration of the hydroxyl group from the tetrahydropyranyl ether.
Scientific Research Applications
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Lacks the morpholine group but shares the brominated pyridine and tetrahydropyran moieties.
4-Bromotetrahydropyran: Contains a brominated tetrahydropyran ring but lacks the pyridine and morpholine groups.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a tetrahydropyran ether but has a benzaldehyde group instead of pyridine and morpholine.
Uniqueness
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the morpholine group can enhance solubility and bioavailability.
Properties
Molecular Formula |
C14H19BrN2O3 |
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Molecular Weight |
343.22 g/mol |
IUPAC Name |
4-[5-bromo-2-(oxan-4-yloxy)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C14H19BrN2O3/c15-11-9-13(17-3-7-19-8-4-17)14(16-10-11)20-12-1-5-18-6-2-12/h9-10,12H,1-8H2 |
InChI Key |
WHPZKGURRGZGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)N3CCOCC3 |
Origin of Product |
United States |
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